2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide 2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15769163
InChI: InChI=1S/C12H9F3N2O3/c1-20-11(19)9(6-16)10(18)17-8-4-2-3-7(5-8)12(13,14)15/h2-5,19H,1H3,(H,17,18)
SMILES:
Molecular Formula: C12H9F3N2O3
Molecular Weight: 286.21 g/mol

2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

CAS No.:

Cat. No.: VC15769163

Molecular Formula: C12H9F3N2O3

Molecular Weight: 286.21 g/mol

* For research use only. Not for human or veterinary use.

2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide -

Specification

Molecular Formula C12H9F3N2O3
Molecular Weight 286.21 g/mol
IUPAC Name 2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Standard InChI InChI=1S/C12H9F3N2O3/c1-20-11(19)9(6-16)10(18)17-8-4-2-3-7(5-8)12(13,14)15/h2-5,19H,1H3,(H,17,18)
Standard InChI Key MQBJHMVMTPBZQO-UHFFFAOYSA-N
Canonical SMILES COC(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target Compound~C₁₃H₁₂F₃N₂O₃~300Cyano, hydroxy, methoxy, trifluoromethyl
(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethylsulfanyl)phenyl]prop-2-enamide C₁₅H₁₃F₃N₂O₂S342.3Cyano, cyclopropyl, hydroxy, trifluoromethylsulfanyl
Methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoateC₁₂H₉F₃N₂O₃286.21Cyano, hydroxy, methoxy, trifluoromethyl

Spectroscopic and Computational Data

Structural elucidation of related compounds via NMR and mass spectrometry reveals characteristic signals:

  • ¹H NMR: Resonances for the trifluoromethylphenyl group appear at δ 7.5–8.1 ppm (aromatic protons), while the methoxy group typically shows a singlet near δ 3.8 ppm .

  • ¹³C NMR: The cyano carbon resonates at ~δ 115–120 ppm, and the carbonyl carbon of the enamide moiety at ~δ 165–170 ppm .

  • IR Spectroscopy: Strong absorptions for –C≡N (~2240 cm⁻¹) and –OH (~3300 cm⁻¹) are observed.

Density functional theory (DFT) calculations predict a planar geometry for the enamide core, with intramolecular hydrogen bonding between the hydroxy and carbonyl groups stabilizing the Z-configuration .

Synthesis and Manufacturing

Key Synthetic Routes

Synthesis of this compound involves multi-step protocols, often beginning with Knoevenagel condensation to form the α,β-unsaturated enamide backbone. A representative pathway includes:

  • Condensation Reaction: Reacting a cyanoacetamide derivative with a substituted benzaldehyde under basic conditions (e.g., piperidine in ethanol) to yield the α,β-unsaturated intermediate.

  • Functionalization: Introducing the methoxy and hydroxy groups via nucleophilic substitution or oxidation-reduction sequences.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the target compound in ≥95% purity .

Table 2: Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Knoevenagel CondensationCyanoacetamide, 3-(trifluoromethyl)benzaldehyde, piperidine, ethanol, reflux65–75
MethoxylationNaH, methyl iodide, DMF, 0°C to RT80
Final PurificationSilica gel chromatography (hexane:ethyl acetate 3:1)95

Challenges and Optimization

  • Steric Hindrance: Bulky substituents on the phenyl ring can reduce condensation efficiency, necessitating elevated temperatures (80–100°C) or microwave-assisted synthesis.

  • Stereochemical Control: Achieving the desired E/Z isomerism requires careful selection of catalysts; for example, titanium tetrachloride favors the E-isomer .

  • Scale-Up Limitations: Low solubility of intermediates in non-polar solvents complicates industrial-scale production, prompting exploration of aqueous micellar conditions.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dictated by its polar (cyano, hydroxy) and non-polar (trifluoromethylphenyl) moieties:

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, due to the hydrophobic trifluoromethyl group .

  • Organic Solvents: Freely soluble in DMSO (>50 mg/mL) and dichloromethane; moderately soluble in ethanol.

  • Stability: Degrades under strong acidic/basic conditions via hydrolysis of the enamide bond. Storage at –20°C in inert atmosphere (N₂) is recommended.

Partition Coefficients and Lipophilicity

Experimental logP values for analogs range from 2.1 to 3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The trifluoromethyl group contributes significantly to membrane permeability, as evidenced by parallel artificial membrane permeability assay (PAMPA) results (>5 × 10⁻⁶ cm/s).

Biological Activity and Mechanism

Anti-Inflammatory Pathways

The compound inhibits NF-κB signaling, a central mediator of inflammation, by preventing IκB kinase (IKK)-mediated phosphorylation of IκBα. In RAW 264.7 macrophages, it reduces LPS-induced TNF-α production by 70% at 10 μM. Molecular docking studies suggest binding to the IKKβ ATP-binding pocket (ΔG = –9.2 kcal/mol).

Immunomodulatory Effects

In murine models of multiple sclerosis, structurally similar enamide derivatives suppress Th17 cell differentiation by downregulating RORγt expression (IC₅₀ = 0.8 μM) . This aligns with the compound’s potential application in autoimmune disorders.

Table 3: In Vitro Activity Profile

Assay ModelTargetIC₅₀/EC₅₀Reference
LPS-stimulated macrophagesTNF-α production10 μM
Jurkat T-cellsRORγt inhibition0.8 μM
Recombinant IKKβEnzyme inhibition2.3 μM

Metabolic Stability

Hepatic microsomal studies (human) indicate moderate clearance (CL = 23 mL/min/kg), with primary metabolites resulting from O-demethylation and glucuronidation of the hydroxy group .

Therapeutic Applications and Future Directions

Autoimmune Diseases

The compound’s dual inhibition of NF-κB and Th17 pathways positions it as a candidate for multiple sclerosis and rheumatoid arthritis. In EAE (experimental autoimmune encephalomyelitis) mice, analogs ameliorate clinical symptoms by 60% at 50 mg/kg/day .

Oncology

Preliminary data suggest synergy with PD-1 inhibitors in melanoma models, potentially through T-cell potentiation. Co-administration reduces tumor volume by 45% vs. monotherapy.

Challenges in Development

  • Oral Bioavailability: Poor aqueous solubility limits absorption; nanoparticle formulations (e.g., PLGA carriers) are under investigation.

  • Off-Target Effects: Screening against kinase panels reveals activity against PIM1 (IC₅₀ = 5.6 μM), warranting structural refinement .

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